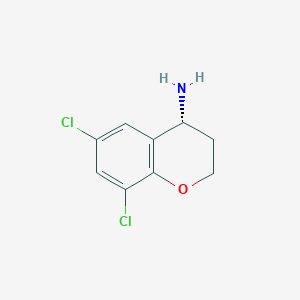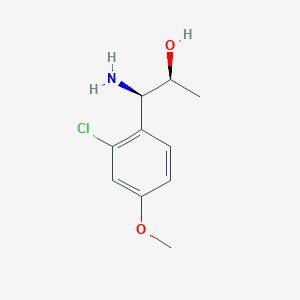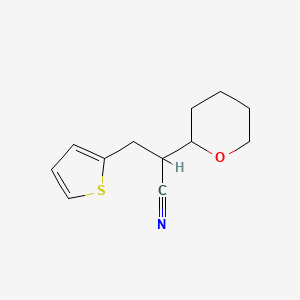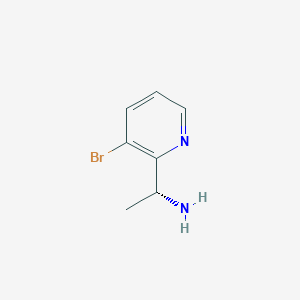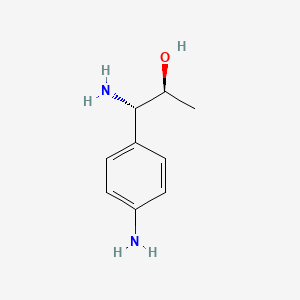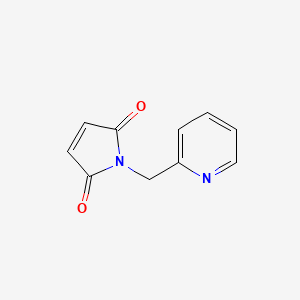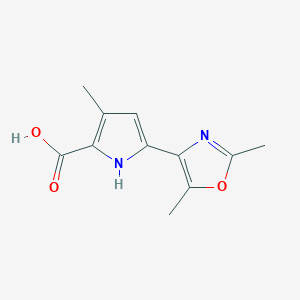
5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound that features both oxazole and pyrrole rings in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the formation of the oxazole and pyrrole rings through cyclization reactions. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like manganese dioxide or bromotrichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of packed reactors containing commercial manganese dioxide for the oxidative aromatization step is one such method . This approach minimizes the formation of by-products and improves the safety profile of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of nitro groups to amines, followed by cyclization to form the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions on the oxazole and pyrrole rings.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane.
Reducing Agents: Sodium dithionite.
Cyclization Reagents: Burgess’ reagent, Mitsunobu reagent, DAST, Deoxo-Fluor®.
Major Products
The major products formed from these reactions include various substituted oxazoles and pyrroles, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s biological activity and binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both oxazole and pyrrole rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
5-(2,5-dimethyl-1,3-oxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-5-4-8(13-9(5)11(14)15)10-6(2)16-7(3)12-10/h4,13H,1-3H3,(H,14,15) |
Clave InChI |
NYHDSUHDSGHWOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1)C2=C(OC(=N2)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




